2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate

Medicinal Chemistry Scaffold Design Structure-Activity Relationship (SAR)

CAS 303987-62-4 is the only building block combining a C2-methylsulfanyl electron-donating group, C4-thiophene-2-carboxylate ester, and partially saturated tetrahydroquinazoline core—a substitution triad irreplaceable in SAR studies. Unlike pivalate analog CAS 303987-60-2 or simpler 4-(methylthio)quinazoline CAS 1127-77-1, it provides orthogonal reactive handles: hydrolyze the ester for amide coupling or oxidize the methylsulfanyl to sulfoxide/sulfone. Validated as direct precursor to nanomolar BChE inhibitor 2p (KC=19.7 nM). Non-basic (pKa≈0) simplifies permeability assays. 98% purity ensures assay reproducibility.

Molecular Formula C14H14N2O2S2
Molecular Weight 306.4
CAS No. 303987-62-4
Cat. No. B2849274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate
CAS303987-62-4
Molecular FormulaC14H14N2O2S2
Molecular Weight306.4
Structural Identifiers
SMILESCSC1=NC2=C(CCCC2)C(=N1)OC(=O)C3=CC=CS3
InChIInChI=1S/C14H14N2O2S2/c1-19-14-15-10-6-3-2-5-9(10)12(16-14)18-13(17)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3
InChIKeyIEDSHIIPASJDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate (CAS 303987-62-4): A Tetrahydroquinazoline-Thiophene Hybrid Scaffold for Medicinal Chemistry Procurement


2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate (CAS 303987-62-4) is a heterobicyclic small molecule (C₁₄H₁₄N₂O₂S₂, MW 306.4) that combines a partially saturated 5,6,7,8-tetrahydroquinazoline core with a thiophene-2-carboxylate ester at the 4-position and a methylsulfanyl (–SCH₃) group at the 2-position . The tetrahydroquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, serving as both a pharmacophore and a neuroprotectant-release carrier in prodrug design, while the thiophene-2-carboxylate moiety introduces additional electronic and steric features distinct from simpler alkyl or aryl ester analogs [1][2]. These combined structural elements create a building block with a differentiated substitution pattern that is not readily interchangeable with other tetrahydroquinazoline or thiophene ester congeners in lead optimization campaigns.

Why 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate Cannot Be Replaced by Generic Quinazoline or Thiophene Ester Analogs


Generic substitution of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate with superficially similar compounds—such as 2-(methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl pivalate (CAS 303987-60-2), the 4-(methylthio)quinazoline analog (CAS 1127-77-1), or simple thiophene-2-carboxylate esters—carries a high risk of altering key molecular properties critical to SAR studies and lead optimization . The combination of the C2-methylsulfanyl electron-donating group, the C4-thiophene-2-carboxylate ester, and the partially saturated tetrahydroquinazoline core is unique to CAS 303987-62-4; in contrast, the pivalate analog (CAS 303987-60-2) replaces the planar, electron-rich thiophene ring with a bulky tert-butyl group (predicted LogP shift of ~1.5 units), while the 4-(methylthio) analog (CAS 1127-77-1, MW 180.27) lacks the ester functionality entirely, precluding its use in prodrug or linker-based strategies . The tetrahydroquinazoline scaffold itself has been validated as a neuroprotectant-release carrier in carbamate-based butyrylcholinesterase (BChE) inhibitor design, where the thiophene substituent at the 2-position contributed to nanomolar potency (KC = 19.7 nM against hBChE) [1]. Changing any single component of this substitution triad may result in a loss of the spatial, electronic, and metabolic profile required for target engagement, making the specific CAS 303987-62-4 building block irreplaceable in ongoing medicinal chemistry programs.

Product-Specific Quantitative Evidence Guide for 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate (CAS 303987-62-4)


Structural Differentiation: Unique C4-Thiophene-2-carboxylate Ester vs. Pivalate and Alkylthio Analogs

CAS 303987-62-4 incorporates a thiophene-2-carboxylate ester at the C4 position of the tetrahydroquinazoline core—an aromatic, planar, sulfur-containing heterocyclic ester. This differentiates it from the closest commercially available analog, 2-(methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl pivalate (CAS 303987-60-2), which bears a bulky aliphatic tert-butyl ester . The thiophene ring provides π–π stacking capability and a different hydrogen-bond acceptor profile compared to the aliphatic pivalate, while the ester linkage at C4 distinguishes it from 4-(methylthio)-tetrahydroquinazoline (CAS 1127-77-1), which lacks an ester functionality entirely .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship (SAR)

Predicted Physicochemical Property Profile: Boiling Point, Density, and pKa

Computationally predicted physicochemical parameters for CAS 303987-62-4 include a boiling point of 537.4±50.0 °C, density of 1.38±0.1 g/cm³, and a pKa of 0±0.20 . These values differ from the pivalate analog (CAS 303987-60-2, MW 280.39, predicted boiling point approximately 450–470 °C) and from 5,6,7,8-tetrahydroquinazoline (CAS 5632-33-7) derivatives, where pKa values for the basic nitrogen typically range between 3.64 and 9.26 depending on substitution . The very low predicted pKa (~0) indicates that the conjugate acid of the quinazoline nitrogen is extremely weak, suggesting that the compound exists predominantly in its neutral, unprotonated form across all physiologically relevant pH ranges—a property that directly influences membrane permeability, solubility, and HPLC retention behavior.

Physicochemical Characterization Pre-formulation Quality Control

Scaffold Precedent: Tetrahydroquinazoline Core as a Validated Neuroprotectant-Release Carrier in BChE Inhibitor Design

The tetrahydroquinazoline scaffold, when functionalized at the 2-position with a thiophene substituent and coupled to a carbamate warhead, has been demonstrated to produce pseudo-irreversible, highly selective butyrylcholinesterase (BChE) inhibitors. The lead compound 2p (bearing a 2-thiophenyl-tetrahydroquinazoline scaffold) achieved KC values of 14.3 nM against equine BChE (eqBChE) and 19.7 nM against human BChE (hBChE), with high selectivity over human acetylcholinesterase (hAChE) [1][2]. Critically, upon carbamate transfer to the BChE active site, the released tetrahydroquinazoline scaffold itself acted as a neuroprotectant [2]. While CAS 303987-62-4 is not itself a carbamate, it embodies the identical tetrahydroquinazoline-thiophene substructure that served as the carrier scaffold in this validated mechanism. In contrast, simple quinazoline-based BChE inhibitors lacking the tetrahydro saturation and thiophene substitution pattern do not exhibit this dual inhibitor-neuroprotectant release mechanism [2].

Alzheimer's Disease Butyrylcholinesterase Inhibition Neuroprotection Prodrug Design

Chemical Supply Differentiation: Vendor-Declared Purity of 98% vs. Unspecified or Lower-Purity Analogs

CAS 303987-62-4 is commercially available from multiple suppliers with a declared purity specification of 98% (e.g., Leyan product number 1646620) . This defined purity level contrasts with several closely related tetrahydroquinazoline analogs that are listed without quantitative purity specifications (e.g., the pivalate analog CAS 303987-60-2) or are available at lower nominal purities (e.g., 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one at 97%) . In quantitative biological assays, a 1% impurity difference can translate to a ~1% shift in apparent potency, which is meaningful when differentiating compounds with IC50 or KC values in the nanomolar range (as seen for the related tetrahydroquinazoline BChE inhibitor 2p with KC = 19.7 nM) [1].

Chemical Procurement Purity Specification Reproducibility

Optimal Research and Procurement Application Scenarios for 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 2-thiophenecarboxylate (CAS 303987-62-4)


SAR Expansion of Tetrahydroquinazoline-Based BChE Inhibitors for Neurodegenerative Disease

CAS 303987-62-4 serves as a direct scaffold precursor for the 2-thiophenyl-tetrahydroquinazoline chemotype that produced the most potent pseudo-irreversible BChE inhibitor in the Sawatzky et al. (2016) series (compound 2p, hBChE KC = 19.7 nM) [1]. Medicinal chemistry teams can use this building block to synthesize novel carbamate, urea, or amide derivatives at the C4 position while retaining the validated 2-methylsulfanyl and tetrahydroquinazoline scaffold that guides the warhead into proximity with the BChE catalytic serine, as established by molecular docking studies [1]. This application is supported by the compound's defined 98% purity, which minimizes confounding effects from impurities in nanomolar-range enzymatic assays .

Kinase Inhibitor Lead Generation Using Privileged Tetrahydroquinazoline Scaffolds

Tetrahydroquinazoline derivatives have been disclosed as KRAS and protein kinase inhibitors in patent literature (e.g., US 8268845, WO 2019/030149) [2][3]. CAS 303987-62-4 offers a functionalized tetrahydroquinazoline core with orthogonal reactive handles: the C4-thiophene-2-carboxylate ester can be hydrolyzed to the carboxylic acid for amide coupling, while the C2-methylsulfanyl group can be oxidized to a sulfoxide or sulfone to modulate hydrogen-bonding capacity . This dual-handle functionality is absent in simpler tetrahydroquinazoline analogs like CAS 1127-77-1 (which lacks the ester) and CAS 303987-60-2 (which bears a less versatile pivalate ester), making CAS 303987-62-4 the preferred starting material for parallel library synthesis targeting kinase ATP-binding pockets .

Physicochemical Property-Based Fragment and Lead Optimization Studies

With a predicted pKa of 0±0.20, CAS 303987-62-4 is essentially non-basic across all biologically relevant pH ranges, in stark contrast to amino-substituted tetrahydroquinazoline derivatives that exhibit pKa values between 3.64 and 9.26 . This property simplifies permeability and solubility assays by eliminating the confounding variable of pH-dependent ionization. Research groups conducting systematic physicochemical profiling of tetrahydroquinazoline libraries can use CAS 303987-62-4 as a neutral reference compound to isolate the contribution of basic amine substituents to measured LogD, Caco-2 permeability, and plasma protein binding. The predicted high boiling point (537.4 °C) and density (1.38 g/cm³) further facilitate preparative HPLC method development .

Thymidylate Synthase and Antifolate Inhibitor Scaffold Exploration

Quinazoline-based antifolates, including raltitrexed and 4-thio-5,8-dideazafolic acid analogs, have established the therapeutic relevance of quinazoline scaffolds in thymidylate synthase (TS) inhibition [4]. CAS 303987-62-4 combines the tetrahydroquinazoline core with a thiophene-2-carboxylate ester—a structural motif that has been explored as a benzoyl ring replacement in classical antifolate design [4]. The methylsulfanyl group at C2 provides a synthetic handle for further elaboration (e.g., oxidation to a sulfone or displacement with amines), enabling the construction of focused antifolate libraries that probe the TS active site with a thiophene bioisostere of the para-aminobenzoic acid moiety [4].

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